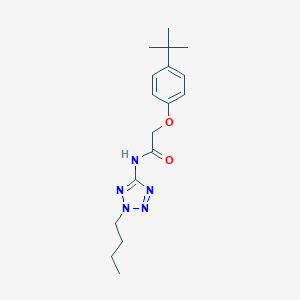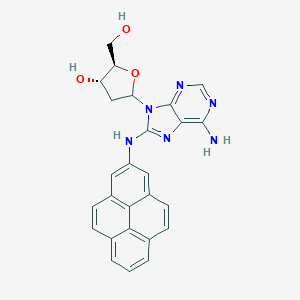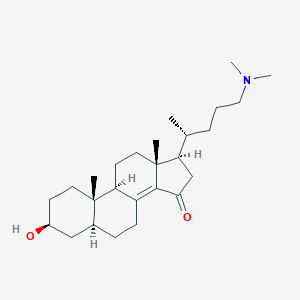![molecular formula C18H27N3O2 B237779 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as IBP or IBP-4i, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Additionally, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has neuroprotective effects, reducing oxidative stress and neuroinflammation.
实验室实验的优点和局限性
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's limitations include its potential toxicity and lack of specificity for certain targets. Further research is needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
未来方向
For N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide. Finally, research is needed to identify the specific targets of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide and its mechanism of action in various diseases.
合成方法
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction and coupling reactions. The purity and yield of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be improved through chromatographic techniques such as column chromatography or HPLC.
科学研究应用
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. In cancer research, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to cancer, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has also been studied for its potential use in neurological disorders such as Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's neuroprotective effects are believed to be due to its ability to inhibit the production of reactive oxygen species and reduce neuroinflammation.
属性
产品名称 |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-7-17(22)19-15-8-5-6-9-16(15)20-10-12-21(13-11-20)18(23)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22) |
InChI 键 |
KGFIAZUOCXTPNH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)